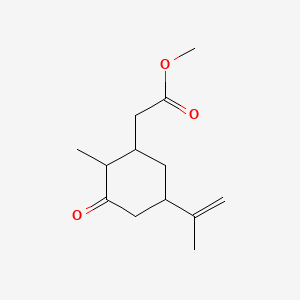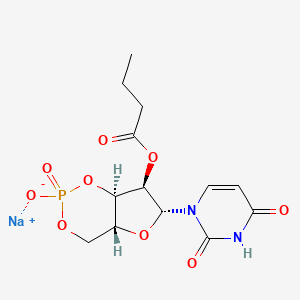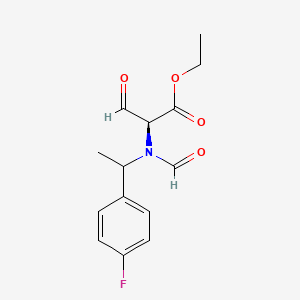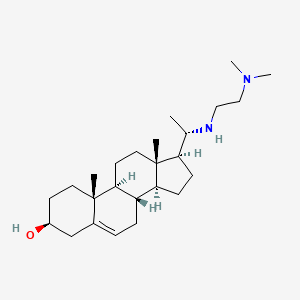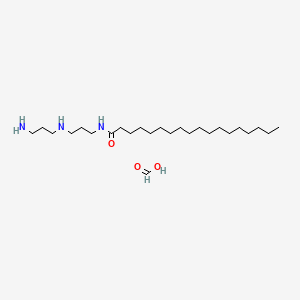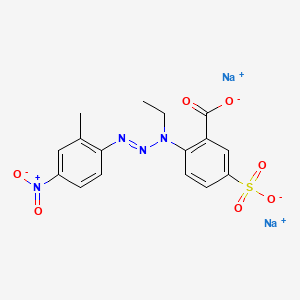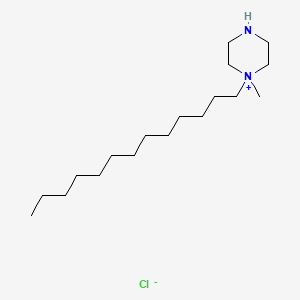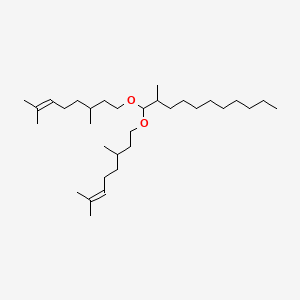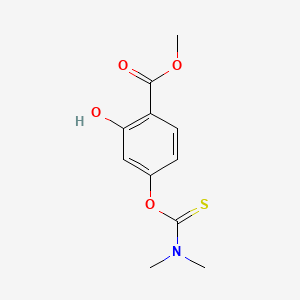
Methyl 4-((dimethylamino)thioxomethoxy)salicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((dimethylamino)thioxomethoxy)salicylate is a chemical compound with the molecular formula C11H13NO4S and a molecular weight of 255.29 g/mol . . This compound is characterized by its unique structure, which includes a salicylate core substituted with a dimethylamino thioxomethoxy group.
Métodos De Preparación
The synthesis of Methyl 4-((dimethylamino)thioxomethoxy)salicylate typically involves the esterification of 4-((dimethylamino)thioxomethoxy)-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst . The reaction conditions often require refluxing the reactants to achieve the desired esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Methyl 4-((dimethylamino)thioxomethoxy)salicylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thioxomethoxy group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 4-((dimethylamino)thioxomethoxy)salicylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug design and development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Methyl 4-((dimethylamino)thioxomethoxy)salicylate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino thioxomethoxy group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target of the compound .
Comparación Con Compuestos Similares
Methyl 4-((dimethylamino)thioxomethoxy)salicylate can be compared with other similar compounds, such as:
Methyl salicylate: Known for its use as a topical analgesic, it lacks the dimethylamino thioxomethoxy group.
Menthyl salicylate: Used for pain relief, it has a menthol group instead of the dimethylamino thioxomethoxy group
Benzoic acid derivatives: These compounds share the salicylate core but differ in their substituents, affecting their chemical properties and applications.
This compound stands out due to its unique substituent, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
94108-13-1 |
|---|---|
Fórmula molecular |
C11H13NO4S |
Peso molecular |
255.29 g/mol |
Nombre IUPAC |
methyl 4-(dimethylcarbamothioyloxy)-2-hydroxybenzoate |
InChI |
InChI=1S/C11H13NO4S/c1-12(2)11(17)16-7-4-5-8(9(13)6-7)10(14)15-3/h4-6,13H,1-3H3 |
Clave InChI |
HUUAMQCGSPKFSI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=S)OC1=CC(=C(C=C1)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


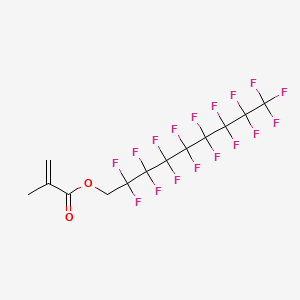
![trizinc;bis(dioxidoboranyl) [dioxidoboranyloxy(hydroxy)phosphoryl] phosphate](/img/structure/B12685242.png)
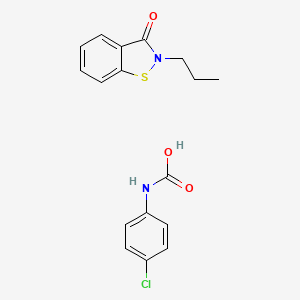
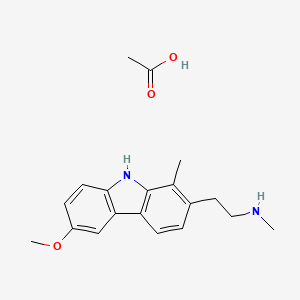
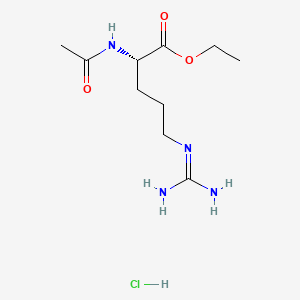
![2-[Bis(2-hydroxyethyl)amino]ethanol;2,6-dimethyltetracyclo[8.4.0.01,4.05,8]tetradeca-4,8,10,12-tetraene-9-sulfonic acid](/img/structure/B12685281.png)
